molecular formula C11H12N2O2 B15069238 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol CAS No. 32706-30-2

1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol

Cat. No.: B15069238
CAS No.: 32706-30-2
M. Wt: 204.22 g/mol
InChI Key: QBUKUSLUHOGZCT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol typically involves the reaction of 3-methylquinoxaline with ethylene glycol under specific conditions . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol can be compared with other quinoxaline derivatives, such as:

  • 1-(2-Methylquinoxalin-3-yl)ethane-1,2-diol
  • 1-(4-Methylquinoxalin-2-yl)ethane-1,2-diol
  • 1-(3-Methylquinoxalin-2-yl)propane-1,2-diol

These compounds share similar structures but differ in the position and nature of substituents on the quinoxaline ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

CAS No.

32706-30-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(3-methylquinoxalin-2-yl)ethane-1,2-diol

InChI

InChI=1S/C11H12N2O2/c1-7-11(10(15)6-14)13-9-5-3-2-4-8(9)12-7/h2-5,10,14-15H,6H2,1H3

InChI Key

QBUKUSLUHOGZCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(CO)O

Origin of Product

United States

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